7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Description
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a substituted tetrahydroquinoline derivative characterized by a methoxy group at position 7 and methyl groups at positions 2, 2, and 2. The hydrochloride salt enhances its stability and solubility for research applications. Key properties include:
- Molecular Formula: C₁₃H₂₀ClNO (hydrochloride form).
- Molecular Weight: ~241.76 g/mol (estimated based on analogous compounds) .
- Storage: Requires protection from light and inert atmosphere for the base compound .
- Hazards: The base compound is associated with skin irritation (H315) and eye irritation (H319) .
Properties
IUPAC Name |
7-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12;/h5-7,9,14H,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRNMAVNDUOHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2)OC)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Methoxylation: Introduction of the methoxy group at the 7th position.
Methylation: Addition of methyl groups at the 2, 2, and 4 positions.
Hydrogenation: Reduction of the quinoline ring to form the tetrahydroquinoline structure.
Hydrochloride Formation: Conversion to the hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoline scaffold undergoes oxidation to form aromatic quinoline derivatives. Key observations include:
-
Air/Oxygen Exposure : Autoxidation occurs at the benzylic C-1 position, generating quinoline derivatives under ambient conditions .
-
Chemical Oxidants :
Mechanistic studies suggest oxidation proceeds via radical intermediates, with the methoxy group stabilizing transition states .
Substitution Reactions
The methoxy group participates in nucleophilic aromatic substitution (NAS) under strongly acidic or basic conditions:
-
Demethylation : Treatment with HBr (48%) at 120°C replaces the methoxy group with a hydroxyl group, yielding 7-hydroxy derivatives .
-
Halogenation :
Bromination occurs selectively at the C-5 position due to steric hindrance from the 2,2,4-trimethyl groups .
Cyclization and Condensation Reactions
The compound acts as a precursor in heterocycle synthesis:
-
With DMAD (Dimethyl Acetylenedicarboxylate) : Forms α-methylene-γ-butyrolactone derivatives via betaine intermediates under pyridine catalysis (Fig. 1) .
-
With Ethyl Cyanoacetate : Produces coumarin analogs through Knoevenagel condensation :
Reagent Product Conditions Ethyl cyanoacetate 3-Cyano-7-methoxycoumarin Piperidine, EtOH Diethyl malonate 3-Carbethoxy-7-methoxycoumarin 80°C, 12 h
Acid-Base Reactivity
The hydrochloride salt undergoes reversible protonation:
-
Deprotonation : In NaOH (1M), the free base form precipitates, which is lipid-soluble and reactive toward electrophiles .
-
Salt Metathesis : Reacts with AgNO₃ to form AgCl precipitate, confirming Cl⁻ counterion presence .
Comparative Reaction Profiles
Reaction outcomes vary significantly compared to analogs (Table 1):
| Compound | Oxidation Rate (vs. KMnO₄) | NAS Reactivity |
|---|---|---|
| 7-Methoxy-TMTHQ·HCl | 1.0 (reference) | High |
| 7-Hydroxy-TMTHQ | 0.3 | Very High |
| 2,2,4-Trimethyl-THQ (no methoxy) | 2.5 | Low |
Mechanistic Insights
Scientific Research Applications
Anti-inflammatory Properties
Research has demonstrated that derivatives of tetrahydroquinoline exhibit anti-inflammatory effects. A notable study investigated the compound's effect on ovalbumin-induced pulmonary allergic inflammation in mice. The results indicated that treatment with 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride significantly reduced inflammatory cell migration to lung tissue and decreased levels of IgE-specific allergens. This suggests potential applications in treating asthma and other allergic conditions by modulating immune responses and cytokine production .
Antioxidant Activity
Tetrahydroquinoline derivatives have been noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways involving hydrogenation processes of quinoline derivatives. The structural modifications often enhance the biological activity of the parent compound .
Mechanism of Action
The mechanism of action of 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a:
Ligand: Binding to specific receptors or enzymes.
Catalyst: Facilitating certain chemical reactions.
Inhibitor: Blocking specific biological pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares structural analogs based on substituent type, position, and physicochemical properties:
Key Observations:
- Substituent Position : Methoxy at position 7 (target compound) vs. 6 or 8 alters electronic distribution and steric effects, impacting binding affinity in biological systems .
- Halogen vs. Methoxy : Fluoro or trifluoromethyl groups increase lipophilicity and electron-withdrawing effects compared to methoxy’s electron-donating nature .
- Salt Form : Hydrobromide analogs (e.g., 8-methoxy) have higher molecular weights but are less commonly available .
Research and Commercial Availability
Biological Activity
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS Number: 41381-73-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C13H19NO
- Molecular Weight : 205.3 g/mol
- CAS Number : 41381-73-1
- Purity : ≥95%
Biological Activities
The biological activity of this compound has been investigated in various studies. Key findings include:
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. A study demonstrated that derivatives of tetrahydroquinoline structures show enhanced antioxidant activity compared to their parent compounds .
Antimicrobial Properties
This compound has shown potential antimicrobial effects against various bacterial strains. In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
The compound has been explored for its neuroprotective potential. In models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, it was found to inhibit the aggregation of amyloid-beta peptides and protect neuronal cells from apoptosis induced by oxidative stress .
Anti-inflammatory Activity
In addition to its antioxidant properties, this compound also exhibits anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of Tetrahydroquinoline Skeleton : Utilizing starting materials such as aniline derivatives and aldehydes under acidic conditions.
- Methylation : Introduction of a methoxy group via methylation reactions using methyl iodide or dimethyl sulfate.
- Purification : Crystallization or chromatography to isolate the desired hydrochloride salt form.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of its quinoline precursor. For example, hydrogenation of 2,2,4-trimethylquinoline using palladium on carbon (Pd/C) under H₂ gas (50–100 psi) at 80–100°C yields the tetrahydroquinoline core. Methoxy group introduction may involve nucleophilic substitution or Friedel-Crafts alkylation. Reaction optimization includes:
-
Catalyst screening : Pd/C vs. Raney Ni for selectivity .
-
Solvent effects : Polar aprotic solvents (e.g., DMF) improve methoxylation efficiency.
-
Temperature control : Lower temperatures (≤80°C) minimize side reactions like over-reduction .
Table 1 : Key Reaction Parameters for Synthesis
Parameter Optimal Condition Yield (%) Reference Catalyst Pd/C (5% wt) 85–90 H₂ Pressure 60 psi 88 Reaction Time 12–16 hours 82
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Methyl groups at positions 2,2,4 show distinct upfield shifts (δ 1.2–1.5 ppm for CH₃; δ 3.8 ppm for methoxy-OCH₃) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 211.73 [M+H]⁺ confirms molecular weight (C₁₂H₁₈ClN) .
- X-ray Crystallography : Resolves regiochemistry of methyl and methoxy substituents (e.g., dihedral angles between bicyclic rings) .
Q. What initial biological screening models are used to evaluate its neuroprotective potential?
- Methodological Answer :
- In vitro : SH-SY5Y neuronal cells treated with rotenone or H₂O₂ to induce oxidative stress. Metrics include ROS reduction (via DCFDA assay) and mitochondrial membrane potential (JC-1 staining) .
- In vivo : Rotenone-induced Parkinson’s disease (PD) rat models. Dosages (10–50 mg/kg, i.p.) are tested for motor coordination (rotarod test) and biomarkers like 8-isoprostane (lipid peroxidation marker) .
Advanced Research Questions
Q. How do conflicting data on neuroprotective efficacy across studies arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from:
- Model variability : Rotenone vs. MPTP-induced PD models differ in oxidative stress pathways.
- Dosage regimes : Acute vs. chronic administration affects bioavailability (e.g., plasma half-life ~3–5 hours in rats) .
- Analytical techniques : LC-MS vs. ELISA for quantifying oxidative markers (e.g., 8-isoprostane) may yield variability.
- Resolution Strategies :
- Dose-response meta-analysis : Pool data from multiple studies to identify optimal therapeutic windows.
- Mechanistic profiling : Compare transcriptomic changes (RNA-seq) in treated vs. untreated models to clarify pathway modulation .
Q. What strategies are effective in improving the compound’s blood-brain barrier (BBB) permeability for CNS applications?
- Methodological Answer :
-
Structural modifications : Introduce halogen substituents (e.g., fluorine at position 7) to enhance lipophilicity (logP >2.5) .
-
Prodrug design : Esterification of the methoxy group to increase passive diffusion (e.g., acetyl-protected analogs) .
-
In silico modeling : Use molecular dynamics simulations to predict BBB penetration (e.g., PAMPA-BBB assay correlation) .
Table 2 : BBB Permeability Optimization
Modification logP BBB Score (PAMPA) Reference Parent compound 2.1 0.45 7-Fluoro derivative 2.8 0.68 Acetylated prodrug 3.2 0.72
Q. How can researchers address contradictions in antioxidant vs. pro-oxidant activity reported in different cell lines?
- Methodological Answer :
- Redox profiling : Measure cellular glutathione (GSH/GSSG ratios) and catalase activity post-treatment. Pro-oxidant effects may dominate in cells with baseline oxidative stress .
- Dose titration : Low doses (1–10 µM) often show antioxidant effects, while high doses (>50 µM) may induce ROS via mitochondrial uncoupling .
- Cell-type specificity : Compare epithelial (HeLa) vs. neuronal (SH-SY5Y) lines to assess tissue-dependent responses.
Q. What advanced analytical techniques are critical for detecting degradation products during stability studies?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- HPLC-MS/MS : Identify degradation products (e.g., demethylated analogs or quinoline oxidation products) .
- Kinetic modeling : Calculate degradation rate constants (k) under accelerated conditions to predict shelf-life .
Data Contradiction Analysis
Q. Why do some studies report strong in vitro activity but limited in vivo efficacy?
- Key Factors :
- Pharmacokinetics : Poor oral bioavailability due to first-pass metabolism (e.g., CYP3A4-mediated oxidation) .
- Tissue distribution : Limited accumulation in brain tissue despite plasma exposure (e.g., efflux by P-glycoprotein) .
- Mitigation : Co-administer CYP inhibitors (e.g., ketoconazole) or use nanoparticle encapsulation to enhance bioavailability .
Methodological Best Practices
- Synthetic Reproducibility : Always report catalyst lot numbers and solvent purity, as trace metals in Pd/C can alter reaction pathways .
- Biological Replicates : Use ≥6 animals per group in PD models to account for inter-individual variability .
- Data Transparency : Share raw NMR/MS files via repositories (e.g., PubChem) to facilitate cross-study validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
